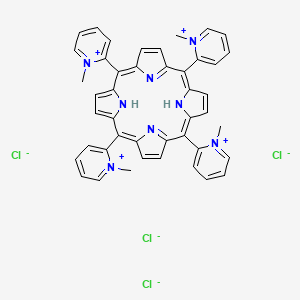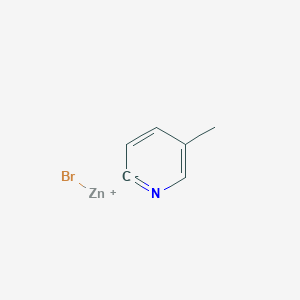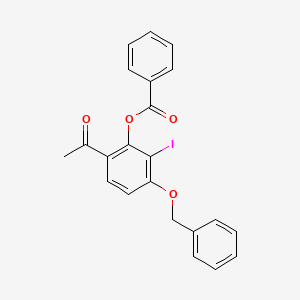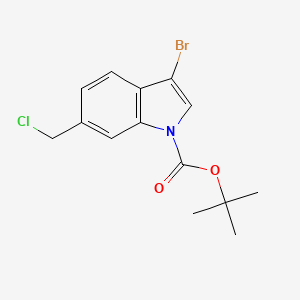
tert-Butyl 3-bromo-6-(chloromethyl)-1H-indole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-bromo-6-(chloromethyl)-1H-indole-1-carboxylate: is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely used in pharmaceuticals, agrochemicals, and dyes. This particular compound is characterized by the presence of a tert-butyl ester group, a bromine atom, and a chloromethyl group attached to the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-6-(chloromethyl)-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of an indole derivative followed by chloromethylation and esterification. The reaction conditions often require the use of solvents like dichloromethane, catalysts such as Lewis acids, and reagents like N-bromosuccinimide (NBS) for bromination and formaldehyde for chloromethylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of protective groups and purification techniques like recrystallization and chromatography are common to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine and chloromethyl groups make this compound reactive towards nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to remove halogens.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, using palladium catalysts and boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMF at elevated temperatures.
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in ether.
Major Products:
Substitution Products: Azides, nitriles, and thiols.
Oxidation Products: Indole oxides.
Reduction Products: Dehalogenated indoles.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology:
Biological Probes: Used in the development of fluorescent probes for biological imaging.
Enzyme Inhibitors: Serves as a scaffold for designing enzyme inhibitors.
Medicine:
Drug Development: Investigated for its potential in developing new pharmaceuticals, particularly in oncology and neurology.
Industry:
Agrochemicals: Used in the synthesis of herbicides and pesticides.
Dyes: Acts as an intermediate in the production of dyes and pigments.
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-6-(chloromethyl)-1H-indole-1-carboxylate involves its interaction with biological targets through its functional groups. The bromine and chloromethyl groups can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modification of their activity. The indole ring can participate in π-π stacking interactions with aromatic amino acids in proteins, affecting their function.
Comparison with Similar Compounds
- tert-Butyl 3-bromo-6-chloropicolinate
- tert-Butyl 3-bromo-6-methylindole-1-carboxylate
- tert-Butyl 3-bromo-6-(hydroxymethyl)-1H-indole-1-carboxylate
Uniqueness:
- Functional Groups: The presence of both bromine and chloromethyl groups makes it highly reactive and versatile for various chemical transformations.
- Applications: Its unique structure allows it to be used in a wide range of applications, from drug development to industrial processes.
This detailed article provides a comprehensive overview of tert-Butyl 3-bromo-6-(chloromethyl)-1H-indole-1-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C14H15BrClNO2 |
|---|---|
Molecular Weight |
344.63 g/mol |
IUPAC Name |
tert-butyl 3-bromo-6-(chloromethyl)indole-1-carboxylate |
InChI |
InChI=1S/C14H15BrClNO2/c1-14(2,3)19-13(18)17-8-11(15)10-5-4-9(7-16)6-12(10)17/h4-6,8H,7H2,1-3H3 |
InChI Key |
XBKHBZRDYFDIMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)CCl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


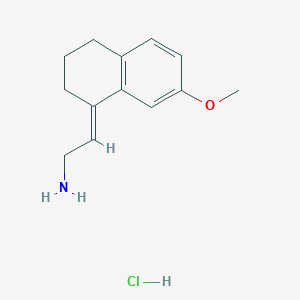
![(5E)-5-[[3-[2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12340050.png)
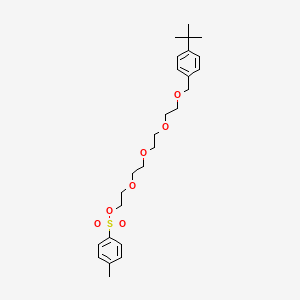
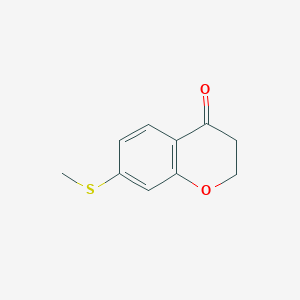
![2-Sulfanylidene-4-(trifluoromethyl)-4a,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carbonitrile](/img/structure/B12340078.png)
![1-(2-chlorophenyl)-6-[(2S)-3,3,3-trifluoro-2-methylpropyl]-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12340084.png)
![2-amino-2-(hydroxymethyl)propane-1,3-diol;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12340085.png)
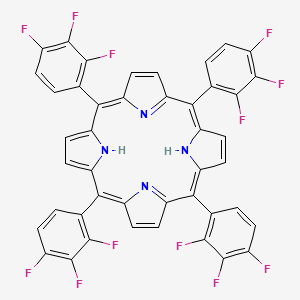
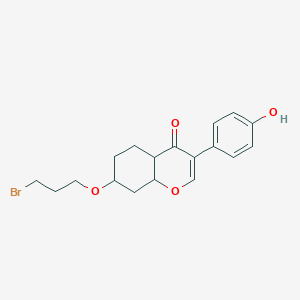

![6-Bromo-3-methylbenzo[d]isoxazol-4-ol](/img/structure/B12340108.png)
